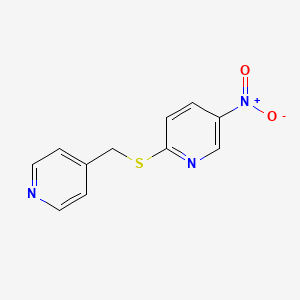
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 5-position and a pyridin-4-ylmethylsulfanyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the pyridin-4-ylmethylsulfanyl group.
Industrial Production Methods
Industrial production methods for 5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods minimize the accumulation of potentially explosive intermediates and allow for better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines and thiols. Reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include amino-substituted pyridines and various derivatives with functional groups introduced through substitution reactions .
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways and induce cellular responses such as autophagy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitropyridine derivatives such as 3-nitropyridine and 4-nitropyridine, as well as pyridine derivatives with different substituents at the 2-position .
Uniqueness
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine is unique due to the presence of both a nitro group and a pyridin-4-ylmethylsulfanyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
881225-59-8 |
|---|---|
Molekularformel |
C11H9N3O2S |
Molekulargewicht |
247.28 g/mol |
IUPAC-Name |
5-nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9N3O2S/c15-14(16)10-1-2-11(13-7-10)17-8-9-3-5-12-6-4-9/h1-7H,8H2 |
InChI-Schlüssel |
YOIPPPVUWOOQQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCC2=CC=NC=C2 |
Löslichkeit |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
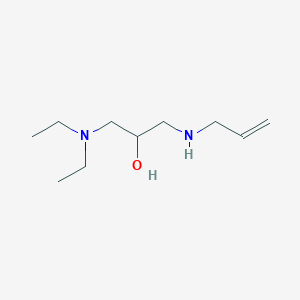
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
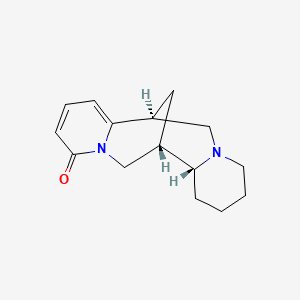
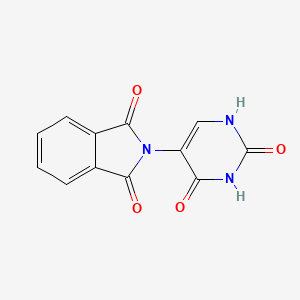
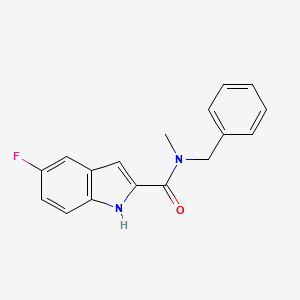
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)


![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
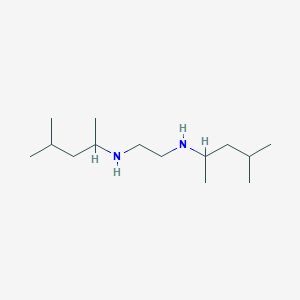


![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
